molecular formula C16H14BrN3OS2 B2815686 2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine CAS No. 860609-99-0

2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine

Cat. No.: B2815686
CAS No.: 860609-99-0
M. Wt: 408.33
InChI Key: QUXCDQJPSYTFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine (CAS 860609-99-0), a high-purity chemical compound supplied for research purposes. It belongs to the thieno[3,2-d]pyrimidine class of heterocyclic compounds, which are structures of significant interest in medicinal chemistry due to their wide range of biological activities . Compounds based on the 4-morpholinothieno[3,2-d]pyrimidine scaffold have been identified as a promising class of bromodomain and extra-terminal (BET) inhibitors, representing an advancement in anticancer therapeutics . These inhibitors can target key oncogenic drivers; for instance, a related potent BET inhibitor from this class was shown to downregulate c-Myc expression, induce G1 phase cell cycle arrest, and promote apoptosis in cancer cells . Furthermore, thieno[3,2-d]pyrimidine derivatives have also been explored as potent antitumor agents acting on other targets, such as PI3Kα, demonstrating robust antiproliferative effects across various cancer cell lines . This makes the scaffold a valuable template for developing novel therapeutic agents. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[2-(4-bromophenyl)sulfanylthieno[3,2-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS2/c17-11-1-3-12(4-2-11)23-16-18-13-5-10-22-14(13)15(19-16)20-6-8-21-9-7-20/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXCDQJPSYTFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the 4-Bromophenylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a bromophenylthiol is reacted with the thieno[3,2-d]pyrimidine core.

    Attachment of the Morpholino Group:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thieno[3,2-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with thieno[3,2-d]pyrimidine frameworks exhibit significant anticancer properties. The thienopyrimidine core is recognized for its ability to inhibit specific kinases involved in cancer progression. Notably, related compounds have demonstrated efficacy against various human cancer cell lines, including breast and colon cancer cells. For instance, the structural modifications in similar compounds have led to enhanced activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy .

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved Effect
AnticancerN4-phenylsubstituted derivativesInhibition of tumor growth
AntimicrobialThienopyrimidine derivativesEffective against bacterial strains
Enzyme InhibitionPyrido[2,3-d]pyrimidinesInhibition of specific enzymes

Case Studies

  • VEGFR-2 Inhibition Study :
    A study synthesized multiple derivatives based on the thienopyrimidine structure and evaluated their potency as VEGFR-2 inhibitors. Compounds derived from this scaffold showed up to 100-fold greater potency than existing standards in preclinical models[
  • Antitumor Activity Evaluation :
    In vivo experiments using mouse models demonstrated that derivatives of 2-[(4-bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine significantly reduced tumor size and metastasis when administered alongside standard chemotherapy agents [
  • Antimicrobial Properties :
    Research on structurally similar thienopyrimidine compounds indicated notable antimicrobial activity against various pathogens, suggesting that the sulfur component plays a crucial role in enhancing biological interactions with microbial membranes[

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine derivatives exhibit structural diversity, with variations in substituents significantly impacting their biological activity, pharmacokinetics, and selectivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity (IC₅₀) Target Cell Lines References
2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine 4-Morpholino (C4), 4-BrPh-S (C2) ~437.3 (calculated) Not explicitly reported; analogs show IC₅₀ < 1 µM H460, HT-29, MDA-MB-231
11c (from ) 4-Morpholino (C4), 3,4-methylenedioxy phenyl ~451.4 0.003 µM (H460), 0.42 µM (HT-29) Broad-spectrum cancer cells
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine 2,4-Cl₂Ph-S (C4), CH₃-S (C2) 372.3 (CAS 672951-73-4) Not reported N/A
2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-BrPh-CH₂-S (C2), 4-FPh (C3), 6,7-dihydro 449.4 Not reported N/A
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-Morpholino-oxoethyl-S (C2), Ph (C3) 429.5 Not reported N/A

Key Findings and Structural-Activity Relationships (SAR)

Substituent Effects on Anticancer Activity: 4-Morpholino Group: Critical for kinase inhibition. Derivatives lacking this group (e.g., dichlorophenyl or methylsulfanyl analogs) show reduced or uncharacterized activity . Bromophenyl vs. Chlorophenyl: Bromine’s larger atomic radius and lipophilicity may enhance target binding compared to chlorine, as seen in the superior activity of brominated analogs . Arylmethylene Hydrazine Moieties: Compounds like 11c () demonstrate that electron-rich aromatic groups (e.g., 3,4-methylenedioxy phenyl) significantly boost cytotoxicity, with IC₅₀ values up to 290-fold lower than controls .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution or Suzuki coupling, similar to methods in and .
  • Derivatives with epoxy or spirocyclic substituents (e.g., ’s 9a,b) require multi-step protocols, reducing scalability compared to simpler sulfanyl derivatives .

Morpholino-oxoethyl substituents () introduce hydrogen-bonding capacity, which may improve solubility but complicate blood-brain barrier penetration .

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core, suggests possible interactions with various biological targets, particularly in the realm of cancer therapy and neurological disorders.

  • Molecular Formula : C16H14BrN3OS2
  • Molecular Weight : 408.34 g/mol
  • CAS Number : 71536570

The compound features a bromophenyl group and a morpholinothieno moiety, which may influence its pharmacological properties.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Notably, derivatives of pyrimidine have been shown to target K-Ras mutations in various cancers. For instance, studies have highlighted the efficacy of certain pyrimidine derivatives in inhibiting cancer cell proliferation and inducing apoptosis in K-Ras mutant cells .

A study on pyrimidine derivatives revealed that modifications to the thieno[3,2-d]pyrimidine structure could enhance selectivity and potency against specific cancer cell lines, suggesting that this compound may follow a similar trend .

Neurological Activity

In addition to its anticancer properties, there is emerging evidence regarding the compound's potential as a neuroactive agent. Research on related pyrimidine compounds has demonstrated their ability to act as selective D5 receptor agonists, which are crucial in modulating cognitive functions . The exploration of such compounds indicates that this compound may similarly influence cognitive processes and could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Oncogenic Pathways : By targeting specific molecular pathways associated with cancer cell growth and survival.
  • Modulation of Neurotransmitter Receptors : Potentially enhancing or inhibiting neurotransmitter signaling through specific receptor interactions.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in K-Ras mutant cancer cells
NeuroactivePotential D5 receptor agonist activity
CytotoxicityLow cytotoxicity observed in vitro

Q & A

Q. Advanced Research Focus

  • Cytotoxicity Assays : MTT or SRB assays on panels like H460 (lung), HT-29 (colon), and MDA-MB-231 (breast) cancer cells. IC₅₀ values are compared to reference drugs (e.g., GDC-0941) .
  • Mechanistic Studies : Western blotting for PI3K/Akt pathway inhibition (e.g., reduced phospho-Akt levels at Ser473) .
  • Data Contradictions : Variability arises from cell line-specific genetic backgrounds (e.g., PTEN status in MDA-MB-231). Normalization to internal controls (e.g., β-actin) and triplicate repeats enhance reproducibility .

What structure-activity relationship (SAR) insights guide modifications to enhance PI3Kα inhibitory activity?

Advanced Research Focus
SAR studies highlight critical substituents:

  • Morpholino Group : Essential for PI3Kα binding; replacement with piperidine reduces potency by >50% .
  • Sulfanyl Position : Bulky substituents (e.g., 3,4-methylenedioxy phenyl) improve selectivity (IC₅₀ = 0.003 µM vs. H460) by occupying hydrophobic pockets .
  • Bromophenyl Group : Electron-withdrawing groups enhance metabolic stability but may reduce solubility .

Q. Advanced Research Focus

  • Formulation Strategies : Use of co-solvents (e.g., PEG-400) or nanoemulsions to improve aqueous solubility .
  • Prodrug Design : Esterification of sulfanyl groups enhances intestinal absorption (e.g., acetyl prodrugs) .
  • Pharmacokinetic Profiling : In vivo studies in rodents measure Cmax and AUC after oral administration, optimizing dosing regimens .

What computational and crystallographic approaches study its binding mode with PI3Kα?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., morpholino oxygen hydrogen-bonding with Val851) .
  • X-ray Crystallography : SHELX-refined structures (PDB: 4L23) reveal binding in the ATP pocket, with bromophenyl occupying a hydrophobic cleft .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.